![molecular formula C19H22N4O6S2 B2988267 N-{4-[5-(3-nitrophenyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851781-04-9](/img/structure/B2988267.png)
N-{4-[5-(3-nitrophenyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[5-(3-nitrophenyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound known for its diverse applications in medicinal chemistry and materials science. This compound features a pyrazole core, a common motif in pharmacologically active substances, decorated with sulfonamide and nitro groups, which enhance its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(3-nitrophenyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions.
Formation of the Pyrazole Core: : The initial step often involves the condensation of 3-nitrobenzaldehyde with a hydrazine derivative under acidic conditions to form the 3-nitrophenyl hydrazone.
Cyclization: : The hydrazone is then cyclized using a suitable cyclizing agent, like acetic acid, to form the 3-nitrophenyl-substituted pyrazole.
Sulfonylation: : Introduction of the propane-1-sulfonyl group is achieved via reaction with propane-1-sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Methanesulfonamide: : Finally, the pyrazole derivative is coupled with methanesulfonamide using coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) to yield the target compound.
Industrial Production Methods
On an industrial scale, these reactions are optimized for high yield and purity, utilizing continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems to precisely control reaction conditions (temperature, pressure, and pH) is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The nitro group can undergo reduction to an amine under suitable conditions, employing reducing agents like hydrogen gas with palladium on carbon (Pd/C).
Reduction: : The sulfonyl group is relatively stable but can participate in reduction reactions under harsh conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: : Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄).
Bases and Acids: : Triethylamine (TEA), sulfuric acid (H₂SO₄).
Major Products
The major products from these reactions often include substituted derivatives of the original compound, tailored for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
N-{4-[5-(3-nitrophenyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is leveraged in various fields:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Serves as a molecular probe for studying enzyme activity and protein-ligand interactions.
Medicine: : Explored for its potential in drug development, particularly in targeting specific enzymes or receptors due to its pyrazole core and sulfonamide group.
Industry: : Utilized in the development of advanced materials with specific reactivities or properties, such as in the manufacture of dyes and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules, often targeting enzymes or receptors. The sulfonamide group is known for its ability to inhibit certain enzymes by mimicking the structure of the enzyme's natural substrate. This competitive inhibition mechanism allows the compound to modulate enzymatic activity, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar compounds include:
N-{4-[5-(2-nitrophenyl)-1-(ethane-1-sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide: : Shares the pyrazole and sulfonamide motifs but with an ethane instead of propane linker.
N-{4-[5-(4-nitrophenyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide: : Differs in the position of the nitro group on the phenyl ring.
N-{4-[5-(3-aminophenyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide: : Contains an amine group instead of a nitro group, altering its reactivity and biological activity.
These comparisons highlight the uniqueness of N-{4-[5-(3-nitrophenyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide in terms of its specific substitutions and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-[4-[3-(3-nitrophenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S2/c1-3-11-31(28,29)22-19(15-5-4-6-17(12-15)23(24)25)13-18(20-22)14-7-9-16(10-8-14)21-30(2,26)27/h4-10,12,19,21H,3,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSSHFVWHIDEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

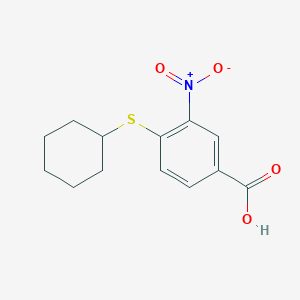
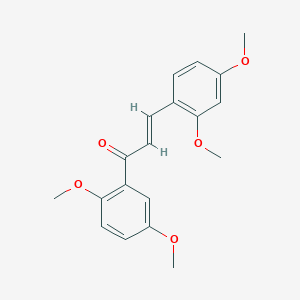

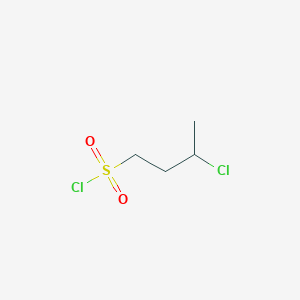
![1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2988193.png)
![5-Chloropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2988194.png)
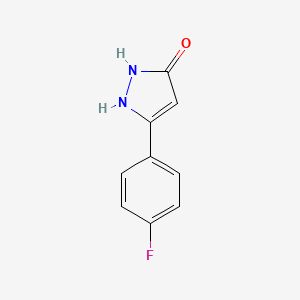
![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2988199.png)
![2-([1,1'-biphenyl]-4-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2988200.png)
![2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]acetamide](/img/structure/B2988201.png)

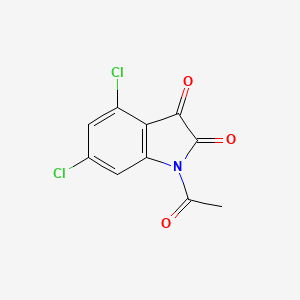
![4-(2-Methoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2988207.png)
